{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone
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Overview
Description
The compound {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone is a complex organic molecule featuring a triazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and a furan ring
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the biological activities of the targets .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (28116) suggests that it may have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts under mild conditions.
Introduction of the 3,5-bis(trifluoromethyl)phenyl Group: The 3,5-bis(trifluoromethyl)phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated precursor.
Attachment of the Furan Ring: The furan ring can be attached via a Friedel-Crafts acylation reaction, where the triazole intermediate reacts with a furan derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles and partially reduced intermediates.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone: has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.
Comparison with Similar Compounds
{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone: can be compared with similar compounds to highlight its uniqueness:
3,5-Bis(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl groups but lacks the triazole and furan rings, making it less versatile in terms of chemical reactivity and applications.
1,3,5-Tris(trifluoromethyl)benzene: While it has multiple trifluoromethyl groups, it does not contain the triazole or furan moieties, limiting its potential in medicinal chemistry and materials science.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound is used in the synthesis of various derivatives but lacks the triazole and furan rings, reducing its applicability in complex organic synthesis.
By comparing these compounds, the unique combination of functional groups in This compound becomes evident, showcasing its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[1-[3,5-bis(trifluoromethyl)phenyl]triazol-4-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O2/c16-14(17,18)8-4-9(15(19,20)21)6-10(5-8)24-7-11(22-23-24)13(25)12-2-1-3-26-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVCWTCXYNSBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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